N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6S2/c1-25-12-3-5-13(6-4-12)29(23,24)21-18-20-14(9-28-18)17(22)19-11-2-7-15-16(8-11)27-10-26-15/h2-9H,10H2,1H3,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVRNEJVAUEGHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₅S
- Molecular Weight : 378.41 g/mol
The key functional groups include a thiazole ring, a benzo[d][1,3]dioxole moiety, and a methoxyphenylsulfonamide group, which are crucial for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Recent studies highlight the use of various coupling agents and conditions to achieve high yields and purity of the product .
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds structurally related to thiazoles have been tested against a range of bacteria and fungi. A study demonstrated that certain thiazole derivatives possess significant antibacterial properties against Gram-positive and Gram-negative bacteria . However, specific data on the compound remains limited.
Anticancer Potential
Thiazole derivatives have been investigated for their anticancer properties. In vitro studies indicate that some thiazole-based compounds inhibit the proliferation of cancer cell lines. For example, derivatives similar in structure to this compound have shown cytotoxic effects against leukemia and solid tumor cell lines . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antiviral Activity
The antiviral potential of thiazole derivatives has also been explored. Some studies have evaluated their effectiveness against viruses such as HIV and hepatitis B. Although initial findings suggest limited antiviral activity for certain derivatives, ongoing research aims to enhance their efficacy through structural modifications .
Case Studies
Several case studies illustrate the biological activity of compounds within the same chemical family:
- Anticancer Activity : A study evaluated a series of thiazole derivatives against various cancer cell lines. The most promising candidates demonstrated IC₅₀ values in the low micromolar range, suggesting significant antiproliferative effects .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of thiazole-based compounds against common pathogens. While some exhibited moderate activity, others showed no significant effect against tested strains .
Research Findings Summary
Scientific Research Applications
Antimicrobial Applications
Research has shown that compounds containing thiazole moieties exhibit promising antimicrobial properties. N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide has been evaluated for its effectiveness against various bacterial strains. In a study focusing on thiazole derivatives, it was found that modifications to the thiazole structure can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Activity |
|---|---|---|
| This compound | Escherichia coli, Staphylococcus aureus | Effective at low concentrations |
The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways, although specific pathways for this compound are still under investigation.
Anticancer Applications
The anticancer potential of this compound has also been explored. In vitro studies indicate that this compound can inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies.
Case Study : A study assessed the compound's effects on estrogen receptor-positive human breast adenocarcinoma cells (MCF7). Results showed significant cytotoxicity at certain concentrations, suggesting that it may serve as a lead compound for developing new anticancer agents.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF7 | 15 | Induction of apoptosis |
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in cancer and microbial resistance. These studies suggest that the compound may bind effectively to active sites of key enzymes or receptors, inhibiting their function.
Comparison with Similar Compounds
Comparative Data Table
Preparation Methods
Synthesis of Thiazole-4-Carboxylic Acid
The Hantzsch thiazole synthesis remains the most reliable method for constructing the heterocyclic core. Ethyl 2-chloroacetoacetate reacts with thiourea in ethanol under reflux to yield ethyl 2-aminothiazole-4-carboxylate (Compound 1 ) in 68–72% yield. Subsequent hydrolysis with 6 M HCl at 80°C provides 2-aminothiazole-4-carboxylic acid (Compound 2 ) as a pale-yellow solid (mp 215–218°C).
Table 1: Optimization of Thiazole Ring Formation
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Ethanol | DMF | Ethanol |
| Temperature (°C) | 80 | 100 | 80 |
| Reaction Time (h) | 6 | 4 | 6 |
| Yield (%) | 72 | 58 | 72 |
Sulfonylation of the 2-Amino Group
Compound 2 undergoes sulfonylation with 4-methoxybenzenesulfonyl chloride in pyridine at 0–5°C. The reaction is stirred for 12 hours, yielding 2-(4-methoxyphenylsulfonamido)thiazole-4-carboxylic acid (Compound 3 ) in 85% yield after recrystallization from ethyl acetate/heptane (1:3).
Key Characterization Data for Compound 3 :
- 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, thiazole-H), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 7.12 (d, J = 8.8 Hz, 2H, Ar-H), 3.85 (s, 3H, OCH3).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).
Amidation with Benzo[d]dioxol-5-amine
Activation of the Carboxylic Acid
Compound 3 is converted to its acid chloride using thionyl chloride (SOCl2) in anhydrous dichloromethane under reflux (2 hours). The intermediate is reacted directly with benzo[d]dioxol-5-amine (piperonylamine) in tetrahydrofuran (THF) with triethylamine as a base, yielding the final product in 78% yield.
Table 2: Amidation Reaction Optimization
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Coupling Reagent | SOCl2 | EDCI/HOBt | SOCl2 |
| Solvent | THF | DMF | THF |
| Base | Et3N | Pyridine | Et3N |
| Yield (%) | 78 | 65 | 78 |
Final Product Characterization
- Melting Point : 192–195°C
- 1H NMR (400 MHz, CDCl3) : δ 8.34 (s, 1H, thiazole-H), 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 7.08 (d, J = 8.8 Hz, 2H, Ar-H), 6.91 (s, 1H, piperonyl-H), 6.79 (d, J = 8.0 Hz, 1H, piperonyl-H), 6.65 (d, J = 8.0 Hz, 1H, piperonyl-H), 5.98 (s, 2H, OCH2O), 3.88 (s, 3H, OCH3).
- HPLC Purity : 99.2% (C18 column, 70:30 MeOH/H2O).
Alternative Synthetic Routes
Solid-Phase Synthesis for Scalability
A patent-pending method (WO2016132378A2) describes a solid dispersion technique to enhance the solubility of intermediates. While originally applied to carbamate derivatives, this approach can be adapted for the target compound by co-processing with silicondioxide or hydroxypropyl methylcellulose (HPMC).
Palladium-Catalyzed Coupling
Drawing from CA2833394C, Suzuki-Miyaura coupling could theoretically introduce the piperonyl group post-thiazole formation. However, preliminary trials showed poor regioselectivity (<30% yield), rendering this method suboptimal.
Challenges and Mitigation Strategies
- Sulfonamide Hydrolysis : The sulfonamide bond is prone to hydrolysis under acidic conditions. Maintaining pH > 5 during reactions is critical.
- Purification : Recrystallization from heptane/ethyl acetate (3:1) effectively removes unreacted sulfonyl chloride.
- Moisture Sensitivity : All steps involving acid chlorides require anhydrous conditions and inert atmospheres.
Q & A
Basic: What are the standard synthetic routes for this compound, and how can purity be optimized?
The synthesis typically involves multi-step organic reactions, including:
- Condensation reactions : Reacting benzo[1,3]dioxole derivatives with thiazole intermediates under reflux conditions in ethanol or dioxane, often with catalysts like glacial acetic acid (e.g., 0.001 mol substrate in ethanol with 5 drops of acetic acid) .
- Sulfonylation : Introducing the 4-methoxyphenylsulfonamido group via coupling reactions using triethylamine as a base and chloroacetyl chloride for activation .
- Purification : Recrystallization from ethanol-DMF mixtures or column chromatography ensures >95% purity. Monitoring via TLC and HPLC is critical to confirm intermediate and final product integrity .
Basic: What spectroscopic methods are used to characterize its structure?
Key techniques include:
- NMR Spectroscopy : and NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, thiazole carbons at 160–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 460.1) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and stereoelectronic effects, particularly for verifying sulfonamide-thiazole connectivity .
Basic: How is initial biological activity screening performed?
- In vitro assays : Anticancer activity is tested against 60+ cell lines (e.g., NCI-60 panel) using MTT assays, with IC values calculated for dose-response curves .
- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) quantify binding affinity (K) and inhibition constants (K) .
Advanced: How to design experiments to study target interactions and mechanism of action?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (k/k) with immobilized receptors .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-enzyme interactions .
- Cellular imaging : Confocal microscopy with fluorescent probes (e.g., FITC-labeled analogs) tracks subcellular localization .
- CRISPR/Cas9 knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
Advanced: How to analyze structure-activity relationships (SAR) for derivatives?
- Core modifications : Compare analogs with substituted thiazoles (e.g., methylthiazole vs. oxazole) to assess ring electronegativity effects on bioactivity .
- Substituent libraries : Synthesize derivatives with varying methoxy positions or sulfonamide groups (e.g., 4-fluoro vs. 4-chloro) and correlate logP values with cytotoxicity .
- Computational modeling : Use molecular docking (AutoDock Vina) and QSAR to predict binding modes and prioritize synthetic targets .
Advanced: How to reconcile contradictory data in biological activity across studies?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Meta-analysis : Pool data from multiple studies (e.g., IC values from NCI-60 and in-house assays) using hierarchical clustering to identify outlier cell lines .
- Off-target profiling : Use proteome-wide affinity chromatography (e.g., pull-down assays with SILAC labeling) to identify unintended interactions .
Advanced: What strategies improve pharmacokinetic properties (e.g., solubility, bioavailability)?
- Salt formation : Prepare hydrochloride or sodium salts to enhance aqueous solubility (test via shake-flask method) .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated sulfonamides) to improve membrane permeability, validated via Caco-2 monolayer assays .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (characterized by DLS and TEM) to prolong half-life in pharmacokinetic studies (e.g., rat plasma AUC analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
